molecular formula C10H9NO2 B592664 4-Hydroxy-1-methyl-2-quinolone CAS No. 1677-46-9

4-Hydroxy-1-methyl-2-quinolone

Cat. No.: B592664
CAS No.: 1677-46-9
M. Wt: 175.187
InChI Key: RTNPPPQVXREFKX-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methyl-2-quinolone is a heterocyclic organic compound that belongs to the quinolone family. This compound is known for its interesting pharmaceutical and biological activities, making it valuable in drug research and development . It has a molecular formula of C10H9NO2 and is characterized by a quinolone core structure with a hydroxyl group at the 4-position and a methyl group at the 1-position.

Future Directions

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that there is ongoing interest in this class of compounds and their potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-methyl-2-quinolone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves heating an equimolar mixture of this compound with phenylhydrazine hydrochloride in p-TSA at 120°C for 6 hours . Another method includes the reaction of 3-acetyl-4-hydroxy-1-methyl-2-quinolone with boron trifluoride etherate to form its boron difluoride complex .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1-methyl-2-quinolone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed under specific conditions to modify the quinolone core.

    Substitution: Substitution reactions, such as nucleophilic substitution, are common.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Formation of quinolone derivatives with modified functional groups.

    Reduction: Formation of reduced quinolone derivatives.

    Substitution: Formation of substituted quinolone derivatives with various functional groups.

Comparison with Similar Compounds

4-Hydroxy-1-methyl-2-quinolone can be compared with other similar compounds in the quinolone family, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-hydroxy-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)9(12)6-10(11)13/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNPPPQVXREFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061874
Record name 2(1H)-Quinolinone, 4-hydroxy-1-methyl-
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1677-46-9
Record name 4-Hydroxy-1-methyl-2(1H)-quinolinone
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Record name 4-Hydroxy-N-methylcarbostyril
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Record name 4-Hydroxy-1-methyl-2-quinolone
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Record name 2(1H)-Quinolinone, 4-hydroxy-1-methyl-
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Record name 2(1H)-Quinolinone, 4-hydroxy-1-methyl-
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Record name 4-hydroxy-1-methyl-2-quinolone
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Record name 4-HYDROXY-N-METHYLCARBOSTYRIL
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Synthesis routes and methods

Procedure details

This was prepared from N-methyl anthranilic acid (22.04g. 0.146 mole) as described in Example 30a., m.p. (EtOH) 270°-273° C. (Found; C, 68.59; H, 5.44; N, 7.73; C10H9NO2 requires; C, 58.56; H, 5.18; N, 8.00%).
Quantity
22.04 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Q & A

Q1: What are the primary applications of 4-hydroxy-1-methyl-2-quinolone in organic synthesis?

A1: this compound serves as a valuable building block in synthesizing diverse heterocyclic compounds. Research demonstrates its utility in preparing pyrano[3,2-c]quinolin-2-ones , furo[3,2-c]quinolin-4-ones , and dithio-carbamide derivatives . These synthesized compounds hold potential applications in medicinal chemistry and materials science.

Q2: Can you describe a specific synthetic application of this compound and the reaction mechanism involved?

A2: this compound reacts with chalcones in the presence of a Brønsted acidic ionic liquid catalyst to yield pyrano[3,2-c]quinolin-2-ones . This tandem reaction likely proceeds through an initial Michael addition of the 4-hydroxy group of this compound to the α,β-unsaturated carbonyl system of the chalcone. Subsequent intramolecular cyclization then affords the pyrano[3,2-c]quinolin-2-one product.

Q3: What structural features of this compound make it a versatile synthetic intermediate?

A3: The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group within the same molecule renders this compound highly reactive towards various chemical transformations. This unique arrangement facilitates diverse reactions, including alkylations, acylations, condensations, and cyclizations, highlighting its versatility as a building block for synthesizing complex molecular architectures.

Q4: Has this compound been utilized in multicomponent reactions?

A4: Yes, research demonstrates the successful incorporation of this compound in a multicomponent reaction with 1,3-cyclohexanediones and formaldehyde in glycerol . This reaction provides a green and efficient method for constructing complex molecular skeletons, showcasing the potential of this compound in diverse synthetic applications.

Q5: Are there any reported studies on the boron difluoride complex of this compound?

A5: While the provided abstracts don't offer detailed insights, one study mentions the synthesis and subsequent condensation reactions of the boron difluoride complex with 3-acetyl-4-hydroxy-1-methyl-2-quinolone . This suggests that modifying this compound through complexation can potentially alter its reactivity and open avenues for exploring new chemical transformations.

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